molecular formula C11H15NO2 B1333354 N-(3-hydroxy-4-propylphenyl)acetamide CAS No. 28583-72-4

N-(3-hydroxy-4-propylphenyl)acetamide

Cat. No.: B1333354
CAS No.: 28583-72-4
M. Wt: 193.24 g/mol
InChI Key: WEIMMECSAQVSGO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-propylphenyl)acetamide typically involves the reaction of 3-hydroxy-4-propylaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{3-hydroxy-4-propylaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]

The reaction is usually conducted at room temperature or slightly elevated temperatures, and the product is purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then isolated and purified using industrial-scale purification methods such as distillation, crystallization, or filtration .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-propylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-hydroxy-4-propylphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-propylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide functional group play crucial roles in its binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxy-4-methylphenyl)acetamide
  • N-(3-hydroxy-4-ethylphenyl)acetamide
  • N-(3-hydroxy-4-butylphenyl)acetamide

Uniqueness

N-(3-hydroxy-4-propylphenyl)acetamide is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity compared to its methyl, ethyl, or butyl analogs. This structural variation can lead to differences in solubility, binding affinity, and overall effectiveness in various applications .

Properties

IUPAC Name

N-(3-hydroxy-4-propylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-3-4-9-5-6-10(7-11(9)14)12-8(2)13/h5-7,14H,3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIMMECSAQVSGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)NC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379414
Record name N-(3-hydroxy-4-propylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28583-72-4
Record name N-(3-hydroxy-4-propylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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